4-Methyl-N-(4-nitrophenyl)piperazine-1-carbothioamide 4-Methyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.: 78721-53-6
VCID: VC0454636
InChI: InChI=1S/C12H16N4O2S/c1-14-6-8-15(9-7-14)12(19)13-10-2-4-11(5-3-10)16(17)18/h2-5H,6-9H2,1H3,(H,13,19)
SMILES: CN1CCN(CC1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])S
Molecular Formula: C12H16N4O2S
Molecular Weight: 280.35g/mol

4-Methyl-N-(4-nitrophenyl)piperazine-1-carbothioamide

CAS No.: 78721-53-6

Main Products

VCID: VC0454636

Molecular Formula: C12H16N4O2S

Molecular Weight: 280.35g/mol

4-Methyl-N-(4-nitrophenyl)piperazine-1-carbothioamide - 78721-53-6

CAS No. 78721-53-6
Product Name 4-Methyl-N-(4-nitrophenyl)piperazine-1-carbothioamide
Molecular Formula C12H16N4O2S
Molecular Weight 280.35g/mol
IUPAC Name 4-methyl-N-(4-nitrophenyl)piperazine-1-carboximidothioic acid
Standard InChI InChI=1S/C12H16N4O2S/c1-14-6-8-15(9-7-14)12(19)13-10-2-4-11(5-3-10)16(17)18/h2-5H,6-9H2,1H3,(H,13,19)
Standard InChIKey SXQZCXHNYYVDNL-UHFFFAOYSA-N
Isomeric SMILES CN1CCN(CC1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])S
SMILES CN1CCN(CC1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])S
Canonical SMILES CN1CCN(CC1)C(=NC2=CC=C(C=C2)[N+](=O)[O-])S
PubChem Compound 310285
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator